

Spectroscopic Characterization of 5-Iodo-4-methoxypyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodo-4-methoxypyridin-2-amine

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This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound **5-Iodo-4-methoxypyridin-2-amine** (CAS No. 1226879-32-8)[1]. As a key intermediate in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and scientists. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for the identification and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a reliable reference for laboratory applications.

Molecular Structure and Key Features

5-Iodo-4-methoxypyridin-2-amine possesses a substituted pyridine core, a versatile scaffold in pharmaceutical research. The key structural features influencing its spectroscopic properties are the primary amine ($-NH_2$), the methoxy group ($-OCH_3$), and the iodine substituent on the aromatic ring. These functional groups give rise to characteristic signals in various spectroscopic techniques, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For **5-Iodo-4-methoxypyridin-2-amine**, both 1H and ^{13}C NMR will provide critical information on the electronic environment of the protons and carbons.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating effects of the amine and methoxy groups and the electron-withdrawing and anisotropic effects of the iodine atom.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.20 - 6.40	Singlet	-
H-6	7.70 - 7.90	Singlet	-
-NH ₂	4.50 - 5.50	Broad Singlet	-
-OCH ₃	3.80 - 4.00	Singlet	-

Causality Behind Experimental Choices: The choice of a standard deuterated solvent such as DMSO- d_6 or CDCl_3 is crucial. DMSO- d_6 is often preferred for compounds with amine groups as it can slow down proton exchange, sometimes allowing for the observation of N-H coupling. The broadness of the amine signal is due to quadrupole broadening from the ^{14}N nucleus and potential hydrogen exchange with trace amounts of water in the solvent. The singlet nature of the aromatic protons is due to the substitution pattern, which eliminates vicinal proton-proton coupling.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of the substituents.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	158 - 162
C-3	95 - 100
C-4	165 - 170
C-5	75 - 80
C-6	150 - 155
-OCH ₃	55 - 60

Expertise & Experience: The significant upfield shift of C-5 is a direct consequence of the heavy atom effect of the directly attached iodine. Conversely, C-4 is expected to be the most downfield aromatic carbon due to the deshielding effect of the attached oxygen atom of the methoxy group. The C-2 and C-6 carbons are also significantly deshielded due to their proximity to the electronegative nitrogen atom of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **5-Iodo-4-methoxypyridin-2-amine** will be characterized by absorptions corresponding to the N-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
N-H Stretch	3400 - 3250	Two bands, characteristic of a primary amine[2]
C-H Stretch (Aromatic)	3100 - 3000	Sharp bands
C-H Stretch (Aliphatic)	3000 - 2850	Associated with the methoxy group
C=N, C=C Stretch	1650 - 1580	Aromatic ring vibrations
N-H Bend	1650 - 1580	Scissoring vibration of the primary amine[2]
C-O Stretch	1300 - 1200	Aryl ether stretch
C-N Stretch	1335 - 1250	Aromatic amine stretch[2]

Trustworthiness: The presence of two distinct bands in the N-H stretching region is a highly reliable indicator of a primary amine (-NH₂). The exact positions of the aromatic C=N and C=C stretching bands can be complex due to overlapping vibrations within the pyridine ring.

Experimental Protocol for IR Spectroscopy

A standard protocol for acquiring the IR spectrum would involve using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is recorded over the range of 4000-400 cm⁻¹.
- **Background Correction:** A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of **5-Iodo-4-methoxypyridin-2-amine** is expected to show a prominent molecular ion peak (M^+) at m/z 250, corresponding to the molecular weight of the compound[1]. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.

Table 4: Predicted Key Mass Spectral Fragments

m/z	Proposed Fragment
250	$[M]^+$
235	$[M - CH_3]^+$
123	$[M - I]^+$

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting ions. The loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds. The cleavage of the C-I bond to lose an iodine radical is also a highly probable fragmentation due to the relative weakness of this bond.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum would be:

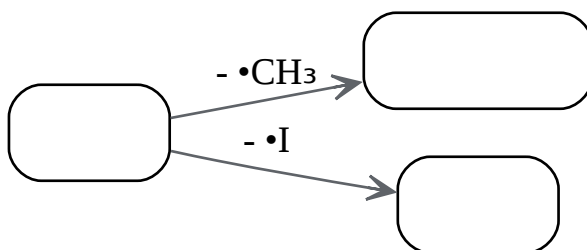
- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Key Data

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a proposed mass spectrometry fragmentation pathway.

Caption: Molecular structure of **5-Iodo-4-methoxypyridin-2-amine**.



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Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Iodo-4-methoxypyridin-2-amine**. The detailed analysis of the expected NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. The structural insights gained from these spectroscopic techniques are essential for confirming the identity and purity of this important chemical intermediate, thereby ensuring the integrity of subsequent research and development activities.

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References

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